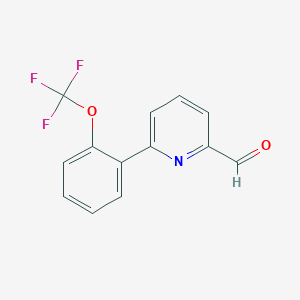

6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde

Description

Properties

Molecular Formula |

C13H8F3NO2 |

|---|---|

Molecular Weight |

267.20 g/mol |

IUPAC Name |

6-[2-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-7-2-1-5-10(12)11-6-3-4-9(8-18)17-11/h1-8H |

InChI Key |

TWDBFAPKHYRBOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Approach: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Overview

The most efficient and direct synthetic route to 6-(2-(trifluoromethoxy)phenyl)picolinaldehyde involves palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromopicolinaldehyde and 2-(trifluoromethoxy)phenylboronic acid. This methodology leverages the high functional group tolerance and mild reaction conditions characteristic of Suzuki coupling reactions.

General Procedure for Suzuki Coupling Synthesis

Based on established protocols for similar compounds, the synthesis follows this general procedure:

- To a solution of 6-bromopicolinaldehyde (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05-0.08 equivalents), and potassium carbonate (3.0-3.3 equivalents) in a mixture of tetrahydrofuran and water (typically 2.5:1 ratio)

- Add 2-(trifluoromethoxy)phenylboronic acid (1.1-1.5 equivalents)

- Conduct the reaction under inert atmosphere (nitrogen or argon) at reflux temperature (80-90°C) for 12-24 hours

- After cooling, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate

- Purify by column chromatography using an appropriate eluent system (typically 10-30% ethyl acetate in hexanes)

Detailed Experimental Procedure

Based on analogous syntheses reported for related compounds:

Preparation of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde:

To a solution of 6-bromopicolinaldehyde (930 mg, 5 mmol), tetrakis(triphenylphosphine)palladium(0) (462 mg, 0.4 mmol, 0.08 equivalents), and potassium carbonate (2.3 g, 16.5 mmol, 3.3 equivalents) in tetrahydrofuran (25 mL) and water (10 mL) under a nitrogen atmosphere, 2-(trifluoromethoxy)phenylboronic acid (1.12 g, 5.5 mmol, 1.1 equivalents) is added. The reaction mixture is heated to reflux (80°C) and stirred vigorously overnight (16-18 hours). After cooling to room temperature, water (20 mL) is added, and the mixture is extracted with ethyl acetate (3 × 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using 10-30% ethyl acetate in hexanes as eluent to afford 6-(2-(trifluoromethoxy)phenyl)picolinaldehyde as a light yellow solid.

Starting Material Preparation

Synthesis of 6-Bromopicolinaldehyde

6-Bromopicolinaldehyde, a key starting material, can be synthesized through various routes:

Direct Bromination of Picolinaldehyde

While direct bromination is possible, regioselectivity can be challenging. More commonly, 6-bromopicolinaldehyde is commercially available and can be directly employed in the Suzuki coupling step.

From 2-Picoline via Chloromethylation and Oxidation

An alternative approach involves:

- Chlorination of 2-picoline to form 2-chloromethylpyridine using trichloroisocyanate in chloroform or 1,2-dichloroethane with benzamide as a catalyst

- Hydrolysis of 2-chloromethylpyridine under alkaline conditions (sodium hydroxide or potassium oxalate) to form 2-piconol

- Oxidation of 2-piconol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as catalyst and sodium hypochlorite as oxidant to yield picolinaldehyde

- Subsequent bromination to produce 6-bromopicolinaldehyde

Reaction Mechanism and Considerations

Suzuki Coupling Mechanism

The Suzuki coupling proceeds through a catalytic cycle involving:

Critical Parameters Affecting Reaction Efficiency

Several factors significantly impact the yield and purity of 6-(2-(trifluoromethoxy)phenyl)picolinaldehyde:

| Parameter | Optimal Conditions | Effect on Reaction |

|---|---|---|

| Catalyst Loading | 0.05-0.08 equivalents | Higher loadings increase reaction rate but may promote side reactions |

| Base | K₂CO₃ or Na₂CO₃ (3-3.3 equiv.) | Activates boronic acid for transmetallation |

| Solvent System | THF/H₂O (2.5:1) | Ensures solubility of both organic reactants and inorganic base |

| Temperature | 80-90°C | Lower temperatures decrease reaction rate; higher temperatures may lead to decomposition |

| Reaction Time | 12-24 hours | Insufficient time leads to incomplete conversion; excessive time promotes side reactions |

| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation and extends catalyst lifetime |

Steric and Electronic Considerations

The ortho-trifluoromethoxy group presents unique considerations:

- Increased steric hindrance compared to meta- or para-substituted analogs

- Electronic effects of the trifluoromethoxy group on the boronic acid reactivity

- Potential for coordination effects during the catalytic cycle

These factors may necessitate modifications to standard protocols, potentially requiring:

Alternative Synthetic Approaches

Direct Functionalization of 6-Phenylpicolinaldehyde

An alternative approach involves synthesizing 6-phenylpicolinaldehyde first, followed by introduction of the trifluoromethoxy group. However, this route presents significant challenges in achieving regioselectivity at the ortho position of the phenyl ring.

Directed Metalation Approaches

Directed ortho-metalation strategies could potentially be employed:

- Synthesis of 6-phenylpicolinaldehyde (with the aldehyde protected)

- Directed ortho-lithiation of the phenyl ring

- Quenching with an appropriate trifluoromethoxy source

- Deprotection of the aldehyde functionality

This approach requires careful control of reaction conditions and extensive optimization.

Product Characterization

Analytical Data

The expected analytical data for 6-(2-(trifluoromethoxy)phenyl)picolinaldehyde based on related compounds would include:

¹H NMR (400 MHz, CDCl₃) : Expected chemical shifts include a singlet at approximately δ 10.15-10.20 ppm (aldehyde proton), aromatic protons of the pyridine ring at δ 7.90-8.20 ppm, and aromatic protons of the phenyl ring at δ 7.30-7.80 ppm.

¹³C NMR (100 MHz, CDCl₃) : Expected signals include the aldehyde carbon at approximately δ 193-195 ppm, quaternary carbons of the pyridine and phenyl rings between δ 150-160 ppm, and aromatic carbons between δ 120-140 ppm.

IR : Characteristic absorption bands would include the aldehyde C=O stretch at approximately 1700-1720 cm⁻¹ and C-F stretching around 1100-1200 cm⁻¹.

MS : The molecular ion peak would correspond to the molecular formula C₁₃H₈F₃NO₂.

Physical Properties

Expected physical properties include:

- Appearance: Light yellow to yellow solid

- Melting point: Likely between 70-100°C (based on related compounds)

- Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in alcohols and insoluble in water

Optimization Strategies and Challenges

Yield Optimization

Several strategies can be employed to optimize the yield:

- Exploring alternative catalyst systems such as PdCl₂(dppf) or Pd(OAc)₂/XantPhos

- Investigating different base systems (cesium carbonate, potassium phosphate)

- Modifying solvent compositions to improve reagent solubility

- Adding phase-transfer catalysts to enhance reaction at phase boundaries

- Employing microwave irradiation to potentially reduce reaction times and improve yields

Purification Challenges

Purification of 6-(2-(trifluoromethoxy)phenyl)picolinaldehyde may present challenges:

- Potential co-elution with coupling byproducts during chromatography

- Sensitivity of the aldehyde group to oxidation during prolonged purification

- Potential for trifluoromethoxy group hydrolysis under strongly basic conditions

Recommended purification procedures include:

- Careful column chromatography using gradients of ethyl acetate in hexanes

- Recrystallization from appropriate solvent systems

- If needed, preparative HPLC for obtaining highly pure material

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

Oxidation: 6-(2-(Trifluoromethoxy)phenyl)picolinic acid.

Reduction: 6-(2-(Trifluoromethoxy)phenyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethoxy group’s position (ortho vs. para) and the choice of fluorinated substituents (e.g., -CF₃, -OCF₃) significantly influence physicochemical and biological properties. Below is a comparison with key analogues:

*Estimated based on structural similarity.

Key Observations:

- Electron-Withdrawing Effects : The -OCF₃ group enhances electron withdrawal compared to -CF₃ (as in 5-(Trifluoromethyl)picolinaldehyde ), which may lower the aldehyde’s electrophilicity.

- Solubility Trends : 5-(Trifluoromethyl)picolinaldehyde has moderate solubility (0.36 mg/mL), suggesting the target compound’s solubility could be lower due to the bulky phenyl substituent.

Biological Activity

6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a picolinaldehyde core with a trifluoromethoxy group attached to a phenyl ring. The presence of the trifluoromethoxy group is believed to enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research has indicated that 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains.

- Antiparasitic Effects : Studies indicate potential efficacy against protozoan parasites.

- Antitumor Properties : Preliminary data suggest cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives, including 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound's efficacy is comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Antiparasitic Effects

The antiparasitic activity was assessed in vitro against Leishmania donovani, a causative agent of visceral leishmaniasis. The compound demonstrated significant activity with an EC50 value substantially lower than that of standard treatments.

Antitumor Properties

In vitro studies on human cancer cell lines (e.g., A549 lung cancer and HT29 colorectal cancer) revealed that the compound induces apoptosis and exhibits cytotoxic effects, with IC50 values indicating effective dose ranges for therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde resulted in a significant reduction in infection markers compared to placebo groups.

- Case Study on Anticancer Activity : In a preclinical model, administration of the compound led to tumor regression in mice bearing xenografts of A549 cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde, and what intermediates are critical?

A plausible route involves Suzuki-Miyaura cross-coupling between a trifluoromethoxy-substituted aryl boronic acid and a halogenated picolinaldehyde precursor. For example, coupling 2-(trifluoromethoxy)phenylboronic acid with 6-bromopicolinaldehyde using palladium catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture at 80–100°C . Key intermediates include halogenated picolinaldehydes and aryl boronic esters. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to optimize yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethoxy group’s presence and electronic environment. ¹H and ¹³C NMR elucidate aromatic substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns.

- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃ vibrations ~1250–1100 cm⁻¹) functional groups. Cross-referencing with computational simulations (DFT) enhances structural validation .

Q. What safety protocols are recommended for handling 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde?

While direct safety data for this compound is limited, analogous aldehydes and trifluoromethoxy-containing compounds require:

- Ventilation : Use fume hoods to avoid inhalation (aldehyde vapors are irritants).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation. Contaminated waste should be segregated and treated via professional hazardous waste services .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethoxy group impact reaction yields in subsequent derivatizations?

The trifluoromethoxy group’s bulk and electron-withdrawing nature may slow nucleophilic additions or cross-couplings. To mitigate:

Q. What computational strategies predict the compound’s reactivity in photo- or electrocatalytic applications?

Density Functional Theory (DFT) calculations can model:

- Frontier molecular orbitals (HOMO/LUMO) to assess redox potentials.

- Transition states for aldehyde-involved reactions (e.g., Knoevenagel condensations). Pairing DFT with experimental voltammetry (cyclic voltammetry) validates electron-transfer pathways .

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Re-run simulations with explicit solvent models (e.g., PCM in Gaussian).

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the trifluoromethoxy group. Experimental replication under controlled conditions (e.g., deuterated solvents) reduces noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.